(1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine
Description
(1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine is an imine derivative characterized by a phenyl group at position 1, a piperidinyl substituent at position 2, and an N-hydroxy functional group. The (1Z) configuration indicates the stereochemistry of the imine double bond.
Properties
CAS No. |
10591-91-0 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(NZ)-N-(1-phenyl-2-piperidin-1-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C13H18N2O/c16-14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,16H,2,5-6,9-11H2/b14-13+ |
InChI Key |
ONQHVDKNKWGSIH-BUHFOSPRSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C(=N\O)/C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)CC(=NO)C2=CC=CC=C2 |
solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
(1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
- CAS Number : Not explicitly listed in the search results, but can be derived from its constituents.
Synthesis
The synthesis of (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine typically involves the reaction of phenylacetaldehyde with piperidine derivatives under controlled conditions. The hydroxylamine derivative is formed through the introduction of hydroxylamine into the reaction mixture.
Research indicates that this compound exhibits a variety of biological activities, primarily through modulation of neurotransmitter systems. It has been studied for its potential as:
- Neuroprotective Agent : It may protect neuronal cells from oxidative stress and apoptosis.
- Antidepressant Activity : Some studies suggest it might enhance mood by influencing serotonin pathways.
Pharmacological Studies
Several pharmacological studies have evaluated the efficacy and safety profile of (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine:
Case Study 1: Neuroprotective Effects
A study conducted on rat models showed that (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine significantly reduced neuronal death induced by oxidative stress. The administration resulted in improved behavioral outcomes in tests measuring anxiety and depression-like behaviors.
Case Study 2: Antidepressant Activity
In another study focusing on its antidepressant properties, researchers found that the compound enhanced synaptic plasticity in hippocampal neurons, which is crucial for learning and memory. This was measured through electrophysiological techniques demonstrating increased long-term potentiation (LTP).
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Halogenation: compounds (16d, 17a, 17b) incorporate halogens (Cl, I, Br), which may enhance lipophilicity and stability but reduce solubility.
- Cyclic Systems : includes a cyclopropyl group, which introduces ring strain and may affect conformational flexibility compared to the target’s planar phenyl group .
- Salt Forms : and feature hydrochloride and nitrate salts, respectively, improving solubility and stability. The target’s N-hydroxy group may similarly enhance solubility through hydrogen bonding .
Melting Points and Stability:
- analogs exhibit melting points ranging from 210–241°C, influenced by halogen size and heterocyclic substituents (e.g., bromo in 17b raises m.p. to 224–226°C) .
- The hydrochloride salt in (m.p. unreported) likely has higher thermal stability due to ionic interactions .
- The target’s N-hydroxy group may lower melting points compared to halogenated analogs due to reduced crystallinity.
Reactivity and Functional Implications
- Electrochemical Reactivity: highlights ethanimine derivatives’ participation in electrolysis, forming reactive intermediates like formic acid. The target’s hydroxy group may act as a proton donor, altering redox pathways compared to non-hydroxylated analogs .
- Biological Activity : Oxiconazole () uses imidazole and dichlorophenyl groups for antifungal activity. The target’s piperidinyl and hydroxy groups may shift activity toward antibacterial or enzyme-inhibitory roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
